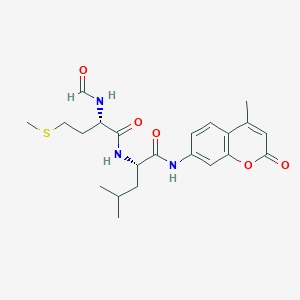

For-Met-Leu-AMC

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of For-Met-Leu-AMC involves the coupling of N-Formylmethionine and Leucine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive fluorophore .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the compound’s quality .

Analyse Des Réactions Chimiques

Hydrolysis Reaction Catalyzed by Aminopeptidases

For-Met-Leu-AMC undergoes selective cleavage by aminopeptidases, particularly those recognizing N-terminal methionine residues. The reaction involves:

Reaction Equation:

-

Key Steps:

-

Reaction Conditions:

Enzyme Kinetics and Substrate Specificity

This compound exhibits distinct kinetic parameters depending on the enzyme. Data from fluorometric assays reveal:

Table 1: Kinetic Parameters of this compound Hydrolysis

| Enzyme | (μM) | (s⁻¹) | (μM⁻¹ s⁻¹) | Source |

|---|---|---|---|---|

| PmDAPBII | 5.30 ± 0.12 | 0.811 ± 0.016 | 0.153 ± 0.004 | |

| SmDPP7 | 21.1 ± 0.5 | 0.849 ± 0.007 | 0.0402 ± 0.0007 | |

| SmDPP11 | 45.0 ± 1.9 | 18.0 ± 0.5 | 0.401 ± 0.007 |

-

Key Observations:

Role of the Formyl Group

The formyl moiety at the N-terminus mimics bacterial protein precursors, making this compound a preferred substrate for bacterial aminopeptidases . This modification prevents undesired hydrolysis by host proteases in biomedical assays.

Fluorescence Activation

Cleavage of the AMC group eliminates intramolecular quenching, resulting in a 20–50x increase in fluorescence intensity . This property enables real-time monitoring of enzyme activity.

Comparative Analysis with Analogous Substrates

Table 2: Substrate Performance Comparison

| Substrate | Enzyme | Relative | Fluorescence Signal (ΔF) |

|---|---|---|---|

| This compound | PmDAPBII | 1.00 | 22.8 ± 0.3 |

| Met-Leu-ACA | PmDAPBII | 3.60 | 26.7 ± 0.5 |

| Leu-Asp-AMC | SmDPP11 | 1.00 | 14.3 ± 0.4 |

Applications De Recherche Scientifique

Key Applications

-

Enzyme Assays :

- Aminopeptidase Activity : For-Met-Leu-AMC serves as a substrate in assays to measure the activity of aminopeptidases. The fluorescence generated upon hydrolysis provides a direct method for quantifying enzyme activity. Studies have shown that the kinetic constants for LAP3 can be effectively determined using this substrate, facilitating comparative analyses of enzyme efficiency .

- Protease Activity : This compound is also employed in assays to study various proteases, helping researchers understand protein degradation pathways and the regulation of enzymatic activities in biological systems.

-

Biochemical Pathway Analysis :

- This compound is instrumental in investigating protein hydrolysis pathways. By monitoring the release of AMC, researchers can gain insights into the mechanisms of action of different peptidases and proteases, which are critical for numerous physiological processes.

-

Medical Diagnostics :

- In clinical settings, this compound is utilized to detect enzyme deficiencies or abnormalities. Its ability to provide quantitative measurements makes it a valuable tool for diagnosing conditions linked to altered protease activity, such as certain metabolic disorders.

Case Studies

-

Kinetic Characterization :

A study characterized the kinetic parameters for LAP3 using this compound, revealing significant differences in catalytic efficiency compared to other substrates. The findings indicated that LAP3 exhibited a k_cat/K_m ratio that was substantially higher with this compound than with other tested substrates, confirming its utility in enzyme kinetics studies . -

Detection of Dipeptidyl Peptidase Activities :

Recent research demonstrated the use of this compound in detecting dipeptidyl peptidase activities in bacterial systems. The study found that this substrate could effectively identify enzymatic activities that were otherwise undetectable with standard methods, showcasing its potential in microbiological applications .

Mécanisme D'action

The mechanism of action of For-Met-Leu-AMC involves its recognition and cleavage by specific peptidases and proteases. The compound’s peptide bond is hydrolyzed by the enzyme, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to quantify the enzyme’s activity. The molecular targets of this compound are primarily the active sites of peptidases and proteases, where the hydrolysis reaction occurs .

Comparaison Avec Des Composés Similaires

For-Met-Leu-AMC is unique due to its specific peptide sequence and the presence of the 7-amido-4-methylcoumarin fluorophore. Similar compounds include Leu-AMC (L-Leucine-7-amido-4-methylcoumarin) and Met-Leu-ACA (Methionine-Leucine-7-aminocoumarin-4-acetic acid). These compounds also serve as substrates for peptidases and proteases but differ in their peptide sequences and fluorophores, which can affect their specificity and sensitivity in enzyme assays .

Activité Biologique

For-Met-Leu-AMC (formyl-Met-Leu-7-amido-4-methylcoumarin) is a fluorogenic substrate widely used in biochemical research, particularly for studying the activity of aminopeptidases, including leucine aminopeptidase (LAP). This compound is significant for its ability to provide quantitative assessments of enzyme activity through fluorescence detection upon hydrolysis. This article delves into the biological activity of this compound, detailing its mechanism of action, biochemical properties, and applications in scientific research.

This compound serves as a substrate for leucine aminopeptidase, which catalyzes the hydrolysis of the peptide bond between leucine and the 7-amido-4-methylcoumarin moiety. This reaction releases the fluorescent product, enabling real-time monitoring of enzyme activity.

- Target Enzyme : Leucine Aminopeptidase (LAP3)

- Mode of Action : Hydrolysis of peptide bonds

- Fluorescent Product : 7-amido-4-methylcoumarin

The specific interaction between this compound and LAP is facilitated by its unique peptide sequence, where the formyl group and leucine residue are critical for binding. This specificity allows researchers to measure enzyme kinetics effectively.

This compound is characterized by several biochemical properties that enhance its utility in research:

- Solubility : Soluble in DMSO

- Fluorescence : Strong fluorescence upon hydrolysis

- pH and Temperature Sensitivity : Enzymatic activity is influenced by environmental conditions such as pH and temperature.

The compound's hydrolysis can be quantitatively analyzed using fluorescence spectroscopy, making it an essential tool for assessing aminopeptidase activity.

Applications in Research

This compound has a wide range of applications across various fields:

- Enzyme Assays : Used to study peptidase and protease activities.

- Protein Degradation Studies : Helps in understanding protein processing and degradation pathways.

- Diagnostic Assays : Employed in clinical settings to detect enzyme deficiencies or abnormalities.

Comparative Analysis with Similar Compounds

| Compound | Target Enzyme | Fluorescent Product | Specificity |

|---|---|---|---|

| This compound | Leucine Aminopeptidase | 7-amido-4-methylcoumarin | High |

| Leu-AMC | Various Aminopeptidases | 7-amido-4-methylcoumarin | Moderate |

| Met-Leu-ACA | Aminopeptidases | 7-amido-4-methylcoumarin | Low |

This table illustrates how this compound stands out due to its specificity for leucine aminopeptidase compared to other fluorogenic substrates.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Kinetic Studies : In vitro assays demonstrated that LAP exhibited a kcat value of approximately 0.009 s⁻¹ when using this compound as a substrate, indicating a moderate catalytic efficiency under specific conditions .

- Substrate Specificity Analysis : Research showed that LAP preferentially cleaves substrates with hydrophobic N-terminal residues, enhancing the understanding of substrate specificity in enzymatic reactions .

- Cellular Effects : The modulation of aminopeptidase activity by this compound has implications for cellular processes such as protein metabolism and signal transduction pathways.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRMRNGBMXRLZ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.